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Compound of Interest

Compound Name: 7-Bromo-6-methyl-1H-indazole

Cat. No.: B1439791 Get Quote

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark

of numerous diseases, most notably cancer. Small molecule kinase inhibitors have

revolutionized targeted therapy, and a significant portion of these drugs are designed to

compete with adenosine triphosphate (ATP) at the enzyme's active site.[1] The indazole

heterocycle has emerged as a "privileged scaffold" in medicinal chemistry due to its structural

resemblance to the purine core of ATP, making it an ideal template for ATP-competitive

inhibitors.[2][3]

This document provides a detailed technical guide on the application of 7-Bromo-6-methyl-1H-
indazole, a versatile and strategically functionalized building block for the synthesis of next-

generation kinase inhibitors. We will explore the rationale behind its design, provide detailed

protocols for its derivatization, and discuss its application in targeting critical oncogenic

kinases. The bromine atom at the 7-position serves as a versatile synthetic handle for

introducing diversity through cross-coupling reactions, while the methyl group at the 6-position

allows for fine-tuning of the compound's steric and electronic properties.[2]

Part 1: Core Characteristics of 7-Bromo-6-methyl-
1H-indazole
7-Bromo-6-methyl-1H-indazole is a solid, aromatic heterocyclic compound that serves as a

foundational starting material. Its structure is primed for synthetic elaboration, making it a

valuable asset in the construction of compound libraries for structure-activity relationship (SAR)

studies.
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Physicochemical Properties
Property Value Source

CAS Number 1257535-45-7 [4]

Molecular Formula C₈H₇BrN₂ [4]

Molecular Weight 209.98 g/mol [4]

Appearance Solid [4]

Purity Typically ≥98% [4]

Structural Rationale for Kinase Targeting
The power of this building block lies in its distinct functional regions, each contributing to its

potential as a kinase inhibitor precursor.

7-Bromo-6-methyl-1H-indazole

mol

Indazole Core:
Acts as a bioisostere of ATP's purine ring.

Forms key H-bonds with the kinase hinge region.

C7-Bromine:
Primary site for diversification via cross-coupling

(e.g., Suzuki, Buchwald-Hartwig).
Allows exploration of solvent-exposed regions.

C6-Methyl Group:
Modulates solubility and metabolic stability.

Provides steric influence on binding pocket interactions.

N1-Position:
Secondary site for functionalization (alkylation/arylation).

Can orient vectors towards the ribose pocket.

Click to download full resolution via product page

Key functional regions of the 7-Bromo-6-methyl-1H-indazole scaffold.

Part 2: Synthetic Elaboration via Palladium-
Catalyzed Cross-Coupling
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The bromine atom at the C7 position is the key to unlocking the potential of this scaffold. It

readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-

Miyaura reaction, which forms a new carbon-carbon bond.[5] This enables the attachment of a

vast array of aryl and heteroaryl moieties, which is a cornerstone of modern kinase inhibitor

design.[2]

The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.

Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura
Coupling
This protocol outlines a robust starting point for the coupling of 7-Bromo-6-methyl-1H-
indazole with various arylboronic acids. Optimization of the base, solvent, and catalyst may be

required for specific substrates.

Materials & Reagents:

7-Bromo-6-methyl-1H-indazole (1.0 eq)
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Arylboronic acid or pinacol ester (1.2-1.5 eq)

Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.05 eq)[5]

Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)[5][6]

Anhydrous solvents (e.g., 1,4-Dioxane and Water, 4:1 mixture)[5]

Inert gas (Argon or Nitrogen)

Equipment:

Schlenk flask or microwave reaction vial

Magnetic stirrer and heating mantle/oil bath

Standard laboratory glassware for work-up and purification

Step-by-Step Procedure:

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 7-Bromo-6-methyl-
1H-indazole (1 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the

base (3 eq).[5]

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) to achieve a

concentration of approximately 0.1-0.2 M with respect to the starting indazole.[5]

Reaction: Stir the mixture at a specified temperature (typically 80-110 °C) for 4-16 hours.

Reaction progress should be monitored by a suitable analytical technique, such as Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with

ethyl acetate and water.[5] Separate the organic layer, and extract the aqueous layer two

more times with ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by
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column chromatography on silica gel to yield the desired 7-aryl-6-methyl-1H-indazole

derivative.[7]

Part 3: Workflow for Kinase Inhibitor Discovery
The path from the building block to a validated kinase inhibitor involves a multi-stage process

of synthesis, biochemical screening, and cellular evaluation.
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General workflow for kinase inhibitor discovery using the indazole scaffold.
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Protocol 3.1: In Vitro Biochemical Kinase Assay (ADP-
Glo™ Example)
This protocol provides a general framework for assessing the inhibitory activity of synthesized

compounds against a purified kinase. The ADP-Glo™ Kinase Assay is a common

luminescence-based method that measures the amount of ADP produced during the kinase

reaction.[2]

Materials:

Purified target kinase (e.g., VEGFR2, CDK2)

Kinase-specific substrate

ATP at a concentration near the Kₘ value

Synthesized indazole derivatives (test compounds) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 96-well or 384-well assay plates

Procedure:

Kinase Reaction:

Prepare a reaction mixture containing the kinase buffer, purified kinase enzyme, and its

specific substrate.

Add the test compounds at various concentrations (typically a 10-point serial dilution) to

the assay plate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

ADP Detection:
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Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™

Reagent. Incubate for 40 minutes.

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then

drives a luciferase reaction. Incubate for 30 minutes.

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is

directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the

data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor

required to reduce enzyme activity by 50%).

Illustrative Data: SAR Table
To guide optimization, the IC₅₀ values of newly synthesized analogs are compiled to build a

structure-activity relationship. The hypothetical data below illustrates how modifying the C7-

substituent impacts potency and selectivity against a panel of kinases.

Compound
C7-Substituent
(R)

VEGFR2 IC₅₀
(nM)

CDK2 IC₅₀ (nM) SRC IC₅₀ (nM)

1 (Parent) -Br >10,000 >10,000 >10,000

2a 4-methoxyphenyl 150 2,500 1,800

2b 3-pyridyl 85 1,200 950

2c

4-

(morpholino)phe

nyl

25 800 600

2d
3-fluoro-4-

aminophenyl
5 450 320

Note: Data is hypothetical and for illustrative purposes only.
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Part 4: Case Study - Targeting the VEGFR Signaling
Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a receptor tyrosine kinase that

plays a pivotal role in angiogenesis—the formation of new blood vessels.[8] Its inhibition is a

clinically validated strategy for treating various solid tumors by cutting off their blood supply.

Indazole-based compounds have shown significant promise as VEGFR2 inhibitors.[3][8]
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Simplified VEGFR2 signaling pathway and the point of intervention for an ATP-competitive
inhibitor.

A kinase inhibitor derived from 7-Bromo-6-methyl-1H-indazole would be designed to occupy

the ATP-binding pocket of VEGFR2. The indazole core would form critical hydrogen bonds with
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the hinge region of the kinase, while the C7-substituent, installed via Suzuki coupling, would

extend into the solvent-exposed region, providing opportunities to enhance potency and

achieve selectivity over other kinases.

Conclusion
7-Bromo-6-methyl-1H-indazole represents a high-value, strategically designed building block

for modern kinase inhibitor discovery. Its inherent ability to mimic the core of ATP, combined

with a synthetically versatile bromine handle, provides medicinal chemists with a powerful

platform to rapidly generate and optimize novel drug candidates. The protocols and workflows

outlined in this guide offer a comprehensive framework for leveraging this scaffold to develop

potent and selective inhibitors against critical disease targets like VEGFR2 and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1439791#7-bromo-6-methyl-1h-indazole-as-a-
building-block-for-kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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